M3 Receptor Kinetics: Faster Onset than Tiotropium, Longer Duration than Glycopyrronium
(S)-Aclidinium Bromide exhibits a unique kinetic profile at the M3 muscarinic receptor. Its association rate (Kon) for the M3 receptor is 2.6 times faster than that of tiotropium, indicating a faster onset of action [1]. Conversely, its dissociation half-life (t½) from the M3 receptor is longer than that of glycopyrronium, contributing to a longer duration of bronchodilation in vivo [2].
| Evidence Dimension | M3 Receptor Association Rate (Kon) |
|---|---|
| Target Compound Data | 2.6 times faster than tiotropium |
| Comparator Or Baseline | Tiotropium (baseline value) |
| Quantified Difference | 2.6-fold faster |
| Conditions | Recombinant human M3 receptors |
Why This Matters
A faster onset of action can lead to quicker symptom relief for patients, making it a potentially preferred option over slower-onset alternatives like tiotropium.
- [1] Gavaldà, A., et al. (2009). Characterization of Aclidinium Bromide, a Novel Inhaled Muscarinic Antagonist, with Long Duration of Action and a Favorable Pharmacological Profile. Journal of Pharmacology and Experimental Therapeutics, 331(2), 740-751. View Source
- [2] Gavaldà, A., et al. (2014). The in vitro and in vivo profile of aclidinium bromide in comparison with glycopyrronium bromide. Pulmonary Pharmacology & Therapeutics, 28(2), 114-121. View Source
